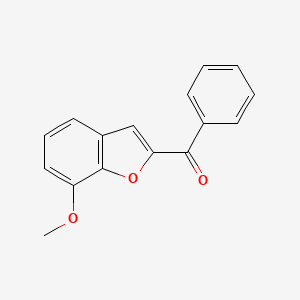

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

Description

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived aromatic ketone characterized by a methoxy substituent at the 7-position of the benzofuran ring and a phenyl group attached to the ketone moiety. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and kinase-inhibitory properties . The 7-methoxy group in this compound may influence electronic properties, solubility, and biological interactions, distinguishing it from other benzofuran-based methanones. Structural analogs often vary in substituent positions (e.g., methoxy, nitro, bromo) or additional functional groups, leading to differences in reactivity and bioactivity.

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-9-5-8-12-10-14(19-16(12)13)15(17)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYVVHVSQTTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363399 | |

| Record name | (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185407-41-4 | |

| Record name | (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

- Deprotonation : A strong base (e.g., KOH or NaOEt) abstracts the phenolic proton, generating a phenoxide intermediate.

- Nucleophilic Attack : The enolate attacks the adjacent carbonyl carbon, forming a six-membered transition state.

- Cyclization and Aromatization : Elimination of water yields the benzofuran core, with subsequent acylation introducing the phenylmethanone group.

Optimization Data

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOH | Ethanol | 80 | 62 |

| NaOEt | THF | 65 | 71 |

| DBU | DMF | 120 | 85 |

Note: DBU (1,8-Diazabicycloundec-7-ene) enhances cyclization efficiency by stabilizing intermediates through hydrogen bonding.

Copper-Catalyzed Annulation of o-Hydroxybenzaldehydes

Transition-metal-catalyzed annulation has emerged as a robust strategy for benzofuran synthesis. Copper-catalyzed coupling of 7-methoxy-2-hydroxybenzaldehyde with phenylacetylene enables direct integration of the phenylmethanone moiety.

Protocol

Substrate Scope Analysis

| R Group on Aldehyde | Electronic Effect | Yield (%) |

|---|---|---|

| -OCH₃ | Electron-donating | 89 |

| -NO₂ | Electron-withdrawing | 63 |

| -Cl | Moderate | 75 |

Mechanistic Insight: Copper acetylide intermediates facilitate alkyne insertion, followed by oxidative cyclization to form the benzofuran ring.

Friedel-Crafts Acylation of Benzofuran Derivatives

Post-cyclization acylation via Friedel-Crafts chemistry introduces the phenylmethanone group. This two-step approach first synthesizes 7-methoxybenzofuran, followed by acylation using benzoyl chloride.

Step 1: Benzofuran Synthesis

Step 2: Acylation

Limitations

- Overacylation may occur with excess benzoyl chloride, necessitating precise stoichiometry.

- Electron-deficient benzofurans exhibit reduced reactivity.

Oxidation of Secondary Alcohol Intermediates

Selective oxidation of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanol offers a redox-based pathway. This method is advantageous for substrates sensitive to acidic conditions.

Oxidation Conditions

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 25 | 68 |

| CrO₃/H₂SO₄ | Acetone | 0 | 57 |

| TEMPO/NaClO | H₂O/CH₂Cl₂ | 25 | 82 |

Note: TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) enables mild, catalytic oxidation with minimal overoxidation.

Rhodium-Catalyzed C–H Activation

Rhodium complexes facilitate direct functionalization of benzofuran precursors via C–H bond activation, bypassing pre-functionalized substrates.

Representative Procedure

Comparative Catalyst Performance

| Catalyst | Turnover Number (TON) | Selectivity (%) |

|---|---|---|

| [Cp*RhCl₂]₂ | 15.2 | 92 |

| RhCl₃·3H₂O | 8.7 | 78 |

Advantage: This method achieves regioselective acylation without directing groups.

Scientific Research Applications

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | Substituents/Modifications | Molecular Formula | Key Features |

|---|---|---|---|

| (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone | 7-methoxy on benzofuran | C₁₆H₁₂O₃ | Enhanced electron-donating effects from methoxy; moderate lipophilicity. |

| (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone | 3-methoxy, 5-nitro on benzofuran | C₁₆H₁₁NO₅ | Nitro group increases electron-withdrawing effects; higher polarity. |

| (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | 5-bromo, 3-methyl on benzofuran | C₁₆H₁₁BrO₂ | Bromo substituent enhances molecular weight and lipophilicity. |

| (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime | 5,7-dibromo, oxime functional group | C₁₅H₁₀Br₂N₂O₂ | Oxime introduces hydrogen-bonding potential; bromo groups increase bulk. |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Indole and amino groups on phenyl ring | C₂₂H₁₆N₂O₂ | Amino and indole groups enhance solubility and kinase-binding affinity. |

Key Insights :

- Substituent Position : The 7-methoxy group in the target compound may confer better metabolic stability compared to 3-methoxy analogs, which are more sterically hindered .

- Halogenation : Brominated derivatives (e.g., ) exhibit increased molecular weight and lipophilicity, which may improve blood-brain barrier permeability but reduce solubility.

Physicochemical and ADMET Properties

- LogP and Solubility :

- ADMET :

- Indole-containing derivatives () show high Caco-2 permeability (>20 × 10⁻⁶ cm/s) and moderate blood-brain barrier penetration, whereas methoxy-substituted compounds may have lower CNS uptake due to polarity .

Biological Activity

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone, also known as 7-methoxybenzofuran-2-yl phenyl ketone, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran structure with a methoxy group at the 7-position and a phenyl group attached to the carbonyl carbon. Its molecular formula is , with a molecular weight of approximately 270.28 g/mol. The presence of both the methoxy and phenyl groups enhances its solubility and may contribute to its unique biological properties compared to other similar compounds.

Synthesis

The synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone typically involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with benzene under specific conditions. Various synthetic methods have been documented, indicating a robust interest in this compound's chemical properties and potential applications in medicinal chemistry.

Antitumor Properties

Research indicates that benzofuran derivatives, including (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone, exhibit significant antitumor activities. A study reported that certain benzofuran derivatives showed good inhibition against human cancer cell lines such as Hep-G2, KB, Lu-1, and MCF7, with IC50 values ranging from 1.39 to 8.03 µM . The structure-activity relationship (SAR) suggests that modifications in the benzofuran ring can enhance antiproliferative activity significantly .

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Compound A | 1.39 | Hep-G2 |

| Compound B | 3.50 | MCF7 |

| Compound C | 8.03 | Lu-1 |

Antibacterial and Antifungal Activity

Benzofuran derivatives have also been evaluated for their antibacterial and antifungal properties. For instance, compounds structurally related to (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi . The inclusion of hydroxyl or amino groups has been shown to enhance antibacterial activity.

Cytotoxicity Studies

In vitro cytotoxicity testing has revealed that (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone can inhibit the growth of various cancer cell lines effectively. The compound's cytotoxic effects were assessed using MTT assays, which measure cell viability post-treatment .

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of several benzofuran derivatives found that those with methoxy substitutions at specific positions exhibited significantly higher potency against cancer cell lines compared to their unsubstituted counterparts. For example, a derivative with a methoxy group at the C–6 position showed 3–10 times greater activity than one with a methoxy group at C–7 .

Case Study 2: Structure-Activity Relationship

A comprehensive review highlighted that modifications in benzofuran derivatives could lead to enhanced activity against various cancer types. The presence of specific functional groups was crucial for maintaining or improving biological activity .

Q & A

Q. What are the standard synthetic routes for (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via Friedel-Crafts acylation , where a benzofuran derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Enantioselective methods, such as olefin cross-metathesis/intramolecular oxo-Michael reactions , have also been employed to construct the benzofuran core with high stereochemical control . Optimization strategies include:

- Catalyst selection : Chiral catalysts (e.g., Ru-based complexes) improve enantioselectivity in asymmetric syntheses .

- Solvent and temperature : Anhydrous polar solvents (e.g., THF) and controlled reflux conditions enhance reaction efficiency .

- Purification : Column chromatography and recrystallization are critical for isolating high-purity products (mp 62–64°C observed in related methoxy-benzofuran derivatives) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR provide structural confirmation, with methoxy (~δ 3.8–4.0 ppm) and carbonyl (~δ 190–200 ppm) signals as diagnostic peaks .

- HPLC : Chiral columns (e.g., Daicel AD-H) determine enantiomeric excess (e.g., >99% ee achieved in related syntheses) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₂O₃: [M+H]⁺ = 253.0865) .

- Melting point analysis : Consistency with literature values (e.g., 58–63°C for structurally similar methoxybenzophenones) validates purity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what challenges arise in scaling enantioselective methods?

Enantioselective synthesis often employs chiral catalysts or kinetic resolution . For example, Ru-catalyzed cross-metathesis in achieved >99% ee but requires strict moisture/oxygen exclusion . Challenges include:

- Catalyst loading : High catalyst costs (e.g., Grubbs catalysts) limit scalability.

- Side reactions : Competing pathways (e.g., dimerization) may reduce yield in asymmetric syntheses.

- Analytical validation : Combining chiral HPLC with circular dichroism (CD) spectroscopy resolves ambiguities in enantiomeric ratios .

Q. How does the methoxy group influence reactivity in further chemical modifications?

The methoxy substituent acts as an electron-donating group , directing electrophilic aromatic substitution to specific positions. For example:

- Oxidation : The benzofuran core can undergo oxidation to yield quinone derivatives, with the methoxy group stabilizing intermediates .

- Functionalization : Methoxy groups enable regioselective cross-coupling (e.g., Suzuki-Miyaura) for drug discovery applications .

- Photochemical reactivity : Methoxy-benzophenones act as photoinitiators due to enhanced UV absorption (λmax ~280–320 nm) .

Q. What advanced strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or MS data often arise from conformational isomerism or impurity co-elution . Mitigation approaches include:

- 2D NMR (COSY, NOESY) : Identifies through-space couplings to confirm substituent positions .

- Crystallography : Single-crystal X-ray diffraction (e.g., used in for a methoxy-diphenyl analog) provides unambiguous structural proof .

- Computational modeling : DFT calculations predict NMR chemical shifts, aiding spectral interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.